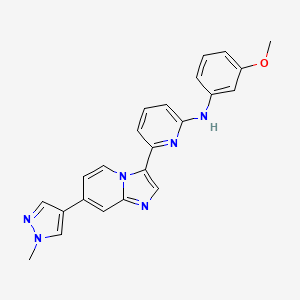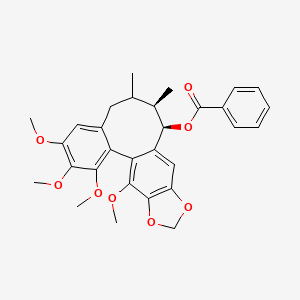
E3 ligase Ligand-Linker Conjugate 66
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugate 66 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit the Cereblon protein (CRBN) and facilitate the synthesis of complete PROTAC molecules . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system, making them valuable tools in molecular biology and potential therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 66 involves the conjugation of Thalidomide, a known Cereblon ligand, with an appropriate linker . The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by introducing a reactive functional group, such as an amine or carboxyl group.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions, often involving coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and verification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
E3 ligase Ligand-Linker Conjugate 66 primarily undergoes the following types of reactions:
Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker or ligand is replaced by another nucleophile.
Coupling Reactions: The conjugate can form new bonds with other molecules through coupling reactions, facilitated by reagents like DCC or DIC.
Common Reagents and Conditions
N,N’-dicyclohexylcarbodiimide (DCC): Used as a coupling reagent to facilitate the attachment of the linker to Thalidomide.
N,N’-diisopropylcarbodiimide (DIC): Another coupling reagent used for similar purposes.
Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Major Products Formed
The major product formed from these reactions is the this compound itself, which can then be used as an intermediate for the synthesis of complete PROTAC molecules .
Applications De Recherche Scientifique
E3 ligase Ligand-Linker Conjugate 66 has a wide range of applications in scientific research:
Mécanisme D'action
E3 ligase Ligand-Linker Conjugate 66 exerts its effects by forming a ternary complex with the target protein and the E3 ligase Cereblon (CRBN). This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar to E3 ligase Ligand-Linker Conjugate 66, these conjugates recruit the VHL E3 ligase for targeted protein degradation.
Mouse Double Minute 2 homolog (MDM2) Ligand-Linker Conjugates: These conjugates target the MDM2 E3 ligase for protein degradation.
Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates: These conjugates utilize IAP E3 ligases for targeted protein degradation.
Uniqueness
This compound is unique in its ability to recruit the Cereblon E3 ligase, which has distinct binding properties and target specificities compared to other E3 ligases. This specificity allows for the design of PROTACs with unique degradation profiles and therapeutic potentials .
Propriétés
Formule moléculaire |
C27H36N4O7 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H36N4O7/c32-14-16-37-15-13-29-9-5-19(6-10-29)38-20-7-11-30(12-8-20)18-1-2-21-22(17-18)27(36)31(26(21)35)23-3-4-24(33)28-25(23)34/h1-2,17,19-20,23,32H,3-16H2,(H,28,33,34) |
Clé InChI |
WUWSWDUWVBAGIV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)

![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)


![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)


![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)


